molecular formula C19H12N4O6 B15013697 2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B15013697
M. Wt: 392.3 g/mol
InChI Key: VSWPVMXWNTUUAP-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the benzo[de]isoquinoline family This compound is characterized by its unique structure, which includes a dinitro group and an amino group attached to the benzo[de]isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps. One common method starts with the bromination of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione, followed by a reaction with ethylenediamine or hydrazine . This reaction introduces the amino group into the structure. Further functionalization of the free amino groups can lead to the formation of imines, amines, thioureas, and hydrazones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, ethylenediamine, and various aromatic aldehydes . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include imines, amines, thioureas, and hydrazones . These derivatives can exhibit different chemical and physical properties, making them useful for various applications.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can act as a chemosensor through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) effects . These mechanisms allow the compound to selectively detect various ions and molecules, making it useful in analytical chemistry and sensor development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzo[de]isoquinoline-1,3-dione, such as:

Uniqueness

What sets 2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is its combination of a dinitro group and an amino group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the development of chemosensors and other applications where selective detection of ions and molecules is crucial .

Properties

Molecular Formula

C19H12N4O6

Molecular Weight

392.3 g/mol

IUPAC Name

2-(4-methylanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C19H12N4O6/c1-10-2-4-11(5-3-10)20-21-18(24)12-6-8-14(22(26)27)17-15(23(28)29)9-7-13(16(12)17)19(21)25/h2-9,20H,1H3

InChI Key

VSWPVMXWNTUUAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O

Origin of Product

United States

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